7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
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Overview
Description
7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-amino-3-mercaptotriazoles with propargyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at room temperature . This reaction leads to the formation of the triazolopyrazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the triazole or pyrazine rings. Common reagents for these reactions include halides and alkoxides.
Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new cyclic structures.
Scientific Research Applications
7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of functional materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
1,2,3-triazole derivatives: Known for their antimicrobial, anticancer, and antiviral activities.
Pyrazole derivatives: These compounds have a wide range of biological activities, including anti-inflammatory and anticancer properties.
Compared to these similar compounds, 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-phenyl-2-prop-2-ynyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h1,3-7,9-10,12,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVOBXUUOZFVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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